(R)-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-aminophenylamino substituent at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-aminoanilino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQOXULXDFABD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the aminophenyl group.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted derivatives at the aminophenyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (R)-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate is C15H23N3O2, and it possesses a molecular weight of 277.36 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a tert-butyl ester, contributing to its biological activity and solubility characteristics.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in the realm of cancer and neurological disorders.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. It may have implications in treating conditions such as depression or anxiety by acting on neurotransmitter systems.
Case Study: Neurotransmitter Modulation
A study highlighted the role of pyrrolidine derivatives in enhancing serotonin levels, which are crucial in mood regulation . This suggests that this compound could be explored for antidepressant properties.
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, leading to the development of new pharmacologically active compounds.
Example: Synthesis Pathways
Various synthetic routes have been proposed to modify this compound into more complex structures that could enhance its activity or selectivity against specific targets .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing these interactions .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The 2-aminophenylamino group (hypothetical target) introduces steric bulk and hydrogen-bonding capability compared to 4-aminophenoxy (CAS 179756-43-5), which has an oxygen linker and para-substitution . Tosyloxy derivatives (CAS 139986-03-1) exhibit high reactivity in substitution reactions due to the electron-withdrawing tosyl group .
Protecting Group Strategies: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups (CAS 655785-25-4) are both amine-protecting agents, but Boc is more labile under acidic conditions, while Cbz requires hydrogenolysis for removal .
Chirality and Applications :
- The (R)-configuration in CAS 147081-49-0 is critical for enantioselective synthesis, enabling asymmetric catalysis or chiral drug intermediates .
Physicochemical Properties: Aminomethyl substituents (CAS 199174-29-3) enhance water solubility compared to aromatic substituents, broadening utility in aqueous-phase reactions .
Research Implications
- Medicinal Chemistry: The 2-aminophenylamino group in the hypothetical compound could interact with biological targets (e.g., kinases) via π-stacking or hydrogen bonding, similar to 4-aminophenoxy analogs used in ligand design .
- Synthetic Utility : Tosyloxy (CAS 139986-03-1) and Cbz-protected (CAS 655785-25-4) derivatives serve as key intermediates in multi-step syntheses, highlighting the versatility of pyrrolidine scaffolds .
Biological Activity
Overview
(R)-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate, with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and an aminophenyl group, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aminophenyl group can engage with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring contributes to the stability of these interactions, enhancing the compound's efficacy in biological systems.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives of piperidine and pyrrolidine have shown promising results in inducing apoptosis in cancer cell lines. The compound's structure allows for effective binding to targets involved in cancer proliferation and metastasis .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme could lead to increased levels of acetylcholine, potentially improving cognitive functions .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that this compound displayed cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives indicated that modifications in the structure significantly affect their biological activity. The presence of the aminophenyl moiety was found crucial for enhancing anticancer activity and selectivity towards specific molecular targets .
- Neuroprotective Studies : A study focused on the neuroprotective effects of related compounds found that certain derivatives exhibited significant inhibition of amyloid beta aggregation, a hallmark of Alzheimer’s disease. This suggests that this compound might share similar protective mechanisms .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, Aminophenyl group | Anticancer, Neuroprotective |
| tert-Butyl 3-(2-hydroxyphenyl)amino)pyrrolidine-1-carboxylate | Hydroxy group instead of amino | Reduced anticancer activity |
| tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | Different side chain | Limited neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
